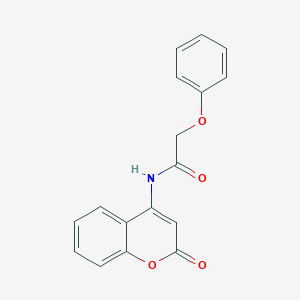![molecular formula C18H21N3O3 B252147 N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide, also known as MNA, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. MNA is a derivative of nicotinamide, a form of vitamin B3, and has been shown to possess a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is not fully understood, but it is believed to act through multiple pathways. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to activate the Nrf2-Keap1 pathway, leading to the upregulation of antioxidant genes and the reduction of oxidative stress. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to inhibit the NF-κB pathway, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis, while improving mitochondrial function and cellular metabolism. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess antitumor properties and protect against ischemia-reperfusion injury.
实验室实验的优点和局限性
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has been shown to possess a range of biochemical and physiological effects. However, there are also limitations to its use. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is a relatively new compound and has not been extensively studied in humans. Additionally, the exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is not fully understood, and further research is needed to elucidate its therapeutic potential.
未来方向
There are several future directions for the study of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide. One potential area of research is its potential as a therapeutic agent for various diseases, including ischemia-reperfusion injury, inflammation, and cancer. Additionally, further research is needed to elucidate the exact mechanism of action of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide and to develop more efficient synthesis methods. Finally, the safety and efficacy of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide in humans need to be further studied to determine its potential as a therapeutic agent.
合成方法
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide can be synthesized through a multistep process involving the reaction of 6-methylnicotinic acid and 2-methoxybenzoyl chloride, followed by the addition of propylamine. The resulting product is then purified through column chromatography to obtain pure N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide.
科学研究应用
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide is its ability to protect against ischemia-reperfusion injury, a condition where the restoration of blood flow to an ischemic tissue can lead to further damage. N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to reduce oxidative stress and inflammation, and improve mitochondrial function, leading to improved outcomes in animal models of ischemia-reperfusion injury.
N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has also been studied for its potential as an anti-inflammatory agent. In a study conducted on rats with acute lung injury, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide was found to reduce inflammation and improve lung function. Additionally, N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide has been shown to possess antitumor properties, with studies indicating that it can inhibit the growth of various cancer cell lines.
属性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-[3-[(2-methoxybenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-14(12-21-13)17(22)19-10-5-11-20-18(23)15-6-3-4-7-16(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,22)(H,20,23) |
InChI 键 |
MLWPOYTUTQHGOY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2OC |
规范 SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)